molecular formula C20H22N4O3S B12272908 7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B12272908
M. Wt: 398.5 g/mol
InChI Key: PBDWMAZTUCNIJJ-UHFFFAOYSA-N
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Description

7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.

    Incorporation of the Thiazole Ring: This step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions may include the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets:

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

7-methoxy-3-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H22N4O3S/c1-13-18(28-12-22-13)20(26)23-7-5-14(6-8-23)10-24-11-21-17-9-15(27-2)3-4-16(17)19(24)25/h3-4,9,11-12,14H,5-8,10H2,1-2H3

InChI Key

PBDWMAZTUCNIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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